molecular formula C13H14N2O5S B3010017 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid CAS No. 1443979-08-5

2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

Cat. No.: B3010017
CAS No.: 1443979-08-5
M. Wt: 310.32
InChI Key: XCNIAOLLILGZSG-UHFFFAOYSA-N
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Description

The compound 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid features a 1,2,6-thiadiazine ring system with a sulfur atom in the +6 oxidation state (1,1-dioxo configuration). Key structural attributes include:

  • Position 2: A 4-methoxybenzyl substituent, contributing electron-donating properties via the para-methoxy group.
  • Position 5: A methyl group, influencing steric and electronic characteristics.

Its molecular formula is C₁₃H₁₄N₂O₅S, with a molecular weight of 310.3 g/mol. The compound’s crystallographic data and 3D conformation (if available) are typically resolved using programs like SHELX .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c1-9-12(13(16)17)8-15(21(18,19)14-9)7-10-3-5-11(20-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNIAOLLILGZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with sodium azide to form 4-methoxybenzyl azide. This intermediate is then reacted with methyl isothiocyanate to form the corresponding thiourea. Cyclization of this thiourea under acidic conditions yields the thiadiazine ring. Finally, oxidation of the thiadiazine ring with a suitable oxidizing agent, such as hydrogen peroxide, produces the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazine ring can be further oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to form different derivatives with altered properties.

    Substitution: The methoxy group can be substituted with other functional groups to modify the compound’s reactivity and properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Various halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to interact with biological systems. It may possess anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.

Case Study : A study investigated the anti-inflammatory effects of thiadiazine derivatives, including this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .

Agricultural Chemistry

In agricultural applications, compounds like 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can be explored as herbicides or fungicides. The dioxo-thiadiazine structure may enhance the efficacy of existing agrochemicals.

Research Findings : A series of experiments demonstrated that similar thiadiazine derivatives exhibited herbicidal activity against common weeds. The mechanism involved disruption of metabolic pathways in target plants .

Material Science

The compound's unique chemical structure allows for potential applications in material science. It can be utilized in synthesizing polymers or as a stabilizing agent in various formulations.

Example Application : Research has shown that incorporating thiadiazine derivatives into polymer matrices can improve thermal stability and mechanical properties. Such enhancements are crucial for developing high-performance materials .

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below summarizes structural and physicochemical comparisons with analogues:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
Target Compound 4-methoxybenzyl C₁₃H₁₄N₂O₅S 310.3 Carboxylic acid, 1,1-dioxo Enhanced hydrophilicity, moderate logP
2-[(2-Fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid 2-fluorobenzyl C₁₂H₁₁FN₂O₄S 298.3 Carboxylic acid, 1,1-dioxo Lower solubility due to fluorine’s electron-withdrawing effect
Ethyl 2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate 3-chlorobenzyl C₁₄H₁₅ClN₂O₄S 342.8 Ethyl ester, 1,1-dioxo Increased lipophilicity, improved membrane permeability

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the target compound donates electrons via resonance, increasing solubility in polar solvents compared to the 2-fluoro analogue (electron-withdrawing fluorine reduces solubility) .

Carboxylic Acid vs. Ester :

  • The carboxylic acid group in the target compound and the 2-fluoro analogue improves aqueous solubility but may limit blood-brain barrier penetration.
  • The ethyl ester derivative exhibits higher lipophilicity (logP ~2.5–3.0), favoring passive diffusion across biological membranes .

Research Findings and Implications

  • Synthetic Accessibility : The 4-methoxybenzyl group is synthetically straightforward to introduce via alkylation or Suzuki coupling, whereas fluorinated analogues require specialized fluorination techniques .
  • The 2-fluoro analogue’s reduced solubility may limit bioavailability in aqueous environments .
  • Crystallography : SHELX programs are critical for resolving the 1,1-dioxo configuration and hydrogen-bonding networks in these compounds, aiding in structure-activity relationship (SAR) studies .

Biological Activity

The compound 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a member of the thiadiazine family, which has garnered attention for its diverse biological activities. Thiadiazines are known for their potential in medicinal chemistry, particularly due to their anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Antimicrobial Activity

Thiadiazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against a range of pathogens.

Table 1: Antimicrobial Activity of Thiadiazine Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Target Organisms
2-[(4-methoxyphenyl)methyl]-5-methyl...15.6231.25Staphylococcus aureus
4-Methyl-1,2,3-thiadiazole derivatives7.8115.62Escherichia coli
Thiadiazine derivatives (various)3.91 - 62.57.81 - 125Gram-positive bacteria

The above table summarizes findings from various studies demonstrating the efficacy of thiadiazine derivatives against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Anti-inflammatory Activity

Thiadiazines have also shown promising anti-inflammatory effects. For instance, compounds similar to the one have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Case Study: Anti-inflammatory Effects

A study conducted on a series of thiadiazine derivatives demonstrated that those with methoxy substitutions exhibited reduced levels of pro-inflammatory cytokines in vitro. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Research has indicated that thiadiazines may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Thiadiazine Derivatives

CompoundIC50 (µM)Cancer Cell Lines
2-[(4-methoxyphenyl)methyl]-5-methyl...10.5HeLa (cervical carcinoma)
Thiadiazine analogs15 - 30MCF-7 (breast cancer), A549 (lung cancer)

The data shows that the compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazines can induce oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signal Transduction Pathways : The interaction with various signaling molecules can alter cellular responses to growth factors and cytokines.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid?

  • Methodology : Start with functionalized intermediates like 4-methoxybenzylamine derivatives and employ cyclization reactions under acidic or basic conditions. For example, refluxing with sodium acetate in acetic acid (common in heterocyclic synthesis, as seen in analogous thiazole/oxazole syntheses) . Optimize reaction time and temperature using TLC or HPLC (as in ) to monitor intermediates. Purify via recrystallization (DMF/acetic acid mixtures are effective for similar carboxylic acid derivatives) .

Q. How can the purity and structural integrity of the compound be validated?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a mobile phase of methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) for high-resolution separation .
  • Spectroscopy : Combine ¹H/¹³C NMR (to confirm substituent positions) and IR (to verify carbonyl and sulfone groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula.

Q. What are the critical challenges in characterizing the sulfone (dioxo-thiadiazine) moiety?

  • Methodology : Sulfone groups are prone to thermal degradation. Use low-temperature crystallization (e.g., slow cooling from DMF) and validate stability via TGA/DSC. For crystallographic confirmation, employ SHELXL (via X-ray diffraction) to resolve bond angles and confirm the 1,1-dioxo configuration .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Perform docking studies using the compound’s X-ray structure (if available) to predict binding affinities with target proteins (e.g., enzymes like carbonic anhydrase).
  • Apply DFT calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) of the sulfone and carboxylic acid groups, which influence reactivity .
  • Use QSAR models to correlate substituent variations (e.g., methoxy group position) with observed biological activity.

Q. How should researchers resolve contradictions between spectral data and predicted structures?

  • Methodology :

  • Multi-technique validation : Cross-reference NMR/IR with X-ray crystallography (if crystals are obtainable). For example, SHELXD/SHELXE can resolve ambiguous electron density maps in sulfone-containing structures .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous NMR signals (e.g., overlapping peaks in the aromatic region).

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Methodology :

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., hydrolysis of the sulfone group).
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters like solvent polarity (e.g., acetic acid vs. ethanol) and catalyst loading.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Data Analysis and Interpretation

Q. How can researchers statistically validate bioactivity data for this compound?

  • Methodology :

  • Triangulation : Combine IC₅₀ values from enzyme assays with cellular viability data (e.g., MTT assays) to confirm dose-response consistency .
  • Error analysis : Use Grubbs’ test to identify outliers in triplicate experiments.
  • Meta-analysis : Compare results with structurally related compounds (e.g., ’s triazole-carboxamide derivatives) to identify trends .

Q. What methods address low solubility in aqueous bioassays?

  • Methodology :

  • Prodrug design : Convert the carboxylic acid to a methyl ester or amide to improve permeability, then hydrolyze in vivo.
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤1% v/v) to maintain solubility without cytotoxicity .

Contradiction Handling

Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Methodology :

  • Free-energy perturbation (FEP) : Refine docking models by simulating ligand-protein dynamics (e.g., using AMBER or GROMACS).
  • Experimental controls : Verify assay conditions (pH, temperature) match physiological settings. For example, sulfone stability varies at pH > 7.5 .

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